1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3,4-Dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group and a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone under acidic or basic conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 3,4-dimethylphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 4-Nitrobenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-nitrobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Reduction of Nitro Group: 1-(3,4-Dimethylphenyl)-5-(4-aminobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Oxidation of Methyl Groups: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-5-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the nitro group, which may result in different biological activities.
1-Phenyl-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the dimethyl groups, which can affect its chemical reactivity and biological properties.
Uniqueness
1-(3,4-Dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both the 3,4-dimethylphenyl and 4-nitrobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-6-17(9-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-7-16(8-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFKHXCXGFQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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